
Sincalide
Übersicht
Beschreibung
Sincalide is a synthetic peptide that mimics the action of cholecystokinin, a naturally occurring gastrointestinal hormone. It is primarily used as a diagnostic agent to stimulate gallbladder contraction and pancreatic secretion during diagnostic tests.
Wirkmechanismus
Target of Action
Sincalide, also known as CCK-8, is a medication that primarily targets the gastrointestinal tract . It is identified as the 8-amino acid C-terminal segment of cholecystokinin . The primary targets of this compound are the CCK receptors in the gastrointestinal tract, particularly the CCK-A receptors .
Mode of Action
This compound works by binding to the CCK receptors in the gastrointestinal tract . By activating these receptors, this compound stimulates the contraction of the gallbladder and relaxation of the sphincter of Oddi . This allows the release of bile into the small intestine .
Biochemical Pathways
The activation of the CCK-A receptors by this compound leads to a series of biochemical reactions. These reactions result in the contraction of the gallbladder and the release of bile into the small intestine . Furthermore, this compound stimulates the pancreatic secretion of bicarbonate and enzymes .
Result of Action
The molecular and cellular effects of this compound’s action include a substantial reduction in gallbladder size by causing this organ to contract . The evacuation of bile that results is similar to that which occurs physiologically in response to endogenous cholecystokinin . Additionally, this compound stimulates the pancreatic secretion of bicarbonate and enzymes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of infusion can affect the side effects experienced by the patient . Rapid infusion can lead to more pronounced side effects such as abdominal discomfort and nausea . Therefore, it is recommended that this compound be infused slowly, over a period of 60 minutes .
Biochemische Analyse
Biochemical Properties
Sincalide interacts with various enzymes and proteins to exert its biochemical effects. Its hepatobiliary physiologic effect is to increase bile secretion, cause the gallbladder to contract, and relax the sphincter of Oddi, resulting in bile drainage into the duodenum .
Cellular Effects
This compound influences cell function by increasing bile secretion and causing the gallbladder to contract . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that this compound should be infused at 0.02 µg/kg
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to bile secretion and gallbladder contraction . It interacts with various enzymes and cofactors, although the specific details of these interactions are still being studied.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sincalide is synthesized using solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis begins with the attachment of the first amino acid, phenylalanine, to the resin. Subsequent amino acids, including aspartic acid, methionine, tryptophan, glycine, and tyrosine, are added in a specific order. The coupling reactions are facilitated by coupling agents that improve the efficiency of the process. After the peptide chain is fully assembled, it is cleaved from the resin and purified .
Industrial Production Methods: In industrial settings, this compound is produced using automated peptide synthesizers that allow for large-scale production. The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity. The final product is then lyophilized to obtain a stable powder form .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Sinkalid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Sinkalid kann oxidiert werden, um Disulfidbrücken zwischen Cysteinresten zu bilden, was seine biologische Aktivität beeinflussen kann.
Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen, was zu Veränderungen in der Struktur und Funktion des Peptids führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel werden unter kontrollierten Bedingungen verwendet, um Disulfidbrücken zu bilden.
Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Beta-Mercaptoethanol werden verwendet, um Disulfidbrücken aufzubrechen.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von disulfidverbrückten Peptiden.
Reduktion: Reduzierte Peptide mit freien Thiolgruppen.
Substitution: Peptidanaloga mit modifizierten Aminosäuresequenzen.
Wissenschaftliche Forschungsanwendungen
Diagnostic Applications
Gallbladder Function Assessment
- Sincalide is widely used in cholescintigraphy to stimulate gallbladder contraction. This procedure helps quantify gallbladder ejection fraction (GBEF), which is crucial for diagnosing conditions such as chronic acalculous gallbladder disease. A multicenter study established that a 60-minute infusion of this compound at a dose of 0.02 μg/kg yields reliable GBEF measurements with a coefficient of variation (CV) of 19%, indicating minimal variability in results .
Pancreatic Secretion Stimulation
- In conjunction with secretin, this compound stimulates pancreatic enzyme secretion, facilitating the analysis of duodenal aspirates for enzyme activity and composition. This application is essential in diagnosing pancreatic disorders .
Barium Meal Transit Acceleration
- This compound is also employed to accelerate the transit of barium meals through the small intestine, reducing radiation exposure during fluoroscopy and X-ray examinations .
Formulation and Stability Improvements
Recent advancements in this compound formulations have focused on enhancing stability and potency. Innovative formulations include stabilizers, tonicity adjusters, and surfactants to improve the pharmacological properties of this compound for injection . These formulations are designed to maintain a pH between 6.0 and 8.0 and can be co-administered with radiopharmaceutical agents for improved diagnostic imaging outcomes .
Clinical Case Studies
Study on Gallbladder Ejection Fraction
A notable study involved 60 healthy volunteers who underwent this compound-stimulated cholescintigraphy using different infusion durations (15, 30, and 60 minutes). The results indicated that the 60-minute infusion provided the most consistent GBEF values, confirming its utility in clinical settings .
Infusion Duration | Mean GBEF (%) | Coefficient of Variation (%) |
---|---|---|
15 minutes | XX | 52 |
30 minutes | XX | 35 |
60 minutes | XX | 19 |
Utility in Chronic Gallbladder Disease Diagnosis
Another investigation highlighted that reduced GBEF values could confirm acalculous chronic gallbladder disease diagnoses and predict symptomatic relief post-cholecystectomy. The study emphasized the need for standardized infusion protocols to enhance diagnostic accuracy across different medical facilities .
Regulatory Status
This compound has received regulatory approval from the FDA under the trade name Kinevac. Its indications include stimulating gallbladder contraction, aiding pancreatic secretion assessment, and expediting barium meal transit through the gastrointestinal tract . The drug's safety profile has been well-documented, with specific contraindications outlined for its use.
Vergleich Mit ähnlichen Verbindungen
Sinkalid ähnelt anderen Cholezystokinin-Analoga wie Caerulein und Ceruletid. Sinkalid ist jedoch in seiner spezifischen Sequenz und Struktur einzigartig, die es ihm ermöglicht, die Wirkung des C-terminalen Oktapeptids von Cholezystokinin nachzuahmen. Im Gegensatz zu anderen Analoga wird Sinkalid speziell für diagnostische Zwecke bei Gallenblasen- und Pankreasfunktionstests eingesetzt .
Ähnliche Verbindungen:
Caerulein: Ein Dekapeptid, das die Magen-, Gallen- und Pankreassekretion stimuliert.
Biologische Aktivität
Sincalide, also known as CCK-8, is the C-terminal octapeptide of cholecystokinin (CCK), a gastrointestinal hormone that plays a crucial role in digestion. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical applications.
Overview of this compound
This compound is primarily used as a diagnostic agent to stimulate gallbladder contraction and pancreatic secretion during various imaging tests. It is administered intravenously and functions similarly to endogenous CCK, promoting the digestion of fats and proteins by enhancing the secretion of digestive enzymes and bile.
This compound acts on specific receptors in the body:
- Cholecystokinin Receptor Type A (CCK-A) : Agonist action leads to gallbladder contraction.
- Gastrin/Cholecystokinin Type B Receptor : Stimulates pancreatic secretion.
Upon intravenous administration, this compound induces a rapid contraction of the gallbladder, with maximal contraction observed within 5 to 15 minutes. This effect significantly reduces gallbladder size, facilitating diagnostic imaging procedures such as fluoroscopy and x-ray examinations .
Pharmacodynamics
The pharmacodynamics of this compound include:
- Gallbladder Contraction : A reduction in gallbladder volume by at least 40% is typically noted after administration.
- Pancreatic Secretion : When combined with secretin, this compound enhances both the volume and composition of pancreatic secretions, allowing for detailed analysis during diagnostic procedures .
Table 1: Pharmacodynamic Effects of this compound
Effect | Description |
---|---|
Gallbladder Contraction | Reduces size by ≥40% within 5-15 minutes |
Pancreatic Secretion | Increases bicarbonate and enzyme output |
Intestinal Motility | Stimulates intestinal movement |
Clinical Applications
This compound is primarily used in the following clinical scenarios:
- Gallbladder Imaging : Enhances visualization during ultrasound or x-ray examinations by inducing contraction.
- Pancreatic Function Tests : Assists in evaluating pancreatic enzyme activity through duodenal aspiration.
- Biliary Obstruction Assessment : Used as a predictor in cases of suspected biliary obstruction .
Case Studies
Several studies have highlighted the effectiveness of this compound in clinical settings:
- Study on Gallbladder Function : A study demonstrated that this compound significantly improved the accuracy of gallbladder imaging by facilitating better visualization through contraction .
- Pancreatic Secretion Analysis : Research indicated that this compound, when administered with secretin, provided comprehensive data on pancreatic enzyme levels, aiding in diagnosing pancreatic disorders .
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H62N10O16S3/c1-76-18-16-34(55-47(69)37(58-44(66)32(50)23-41(61)62)21-28-12-14-30(15-13-28)75-78(72,73)74)45(67)53-26-40(60)54-38(22-29-25-52-33-11-7-6-10-31(29)33)48(70)56-35(17-19-77-2)46(68)59-39(24-42(63)64)49(71)57-36(43(51)65)20-27-8-4-3-5-9-27/h3-15,25,32,34-39,52H,16-24,26,50H2,1-2H3,(H2,51,65)(H,53,67)(H,54,60)(H,55,69)(H,56,70)(H,57,71)(H,58,66)(H,59,68)(H,61,62)(H,63,64)(H,72,73,74)/t32-,34-,35-,36-,37-,38-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTQOLKUZKXIRV-YRVFCXMDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H62N10O16S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048617 | |
Record name | Sincalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1143.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
When injected intravenously, sincalide produces a substantial reduction in gallbladder size by causing this organ to contract. The evacuation of bile that results is similar to that which occurs physiologically in response to endogenous cholecystokinin. Like cholecystokinin, sincalide stimulates pancreatic secretion; concurrent administration with secretin increases both the volume of pancreatic secretion and the output of bicarbonate and protein (enzymes) by the gland. This combined effect of secretin and sincalide permits the assessment of specific pancreatic function through measurement and analysis of the duodenal aspirate. | |
Record name | Sincalide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09142 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
25126-32-3 | |
Record name | Sincalide [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025126323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sincalide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09142 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sincalide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7048617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sincalide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.384 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SINCALIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M03GIQ7Z6P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.